N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide
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Description
“N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound “N-Cyclohexylmethylone” (also known as cyputylone) is a substituted cathinone derivative with stimulant effects which has been sold as a designer drug3.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide”. However, similar compounds have been synthesized through various methods4.Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide” is not readily available in the literature12.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions of "N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide"12.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide” are not readily available in the literature12.Safety And Hazards
Future Directions
There is no specific information available on the future directions of “N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide”. However, similar compounds such as “N-Cyclohexylmethylone” (cyputylone) have been studied for their potential therapeutic applications3.
Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and laboratory analysis would be required.
properties
IUPAC Name |
N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-16-7-8-17-14(12-16)11-13(9-10-22-17)18(20)19-15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCFGQGXHNCGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide |
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